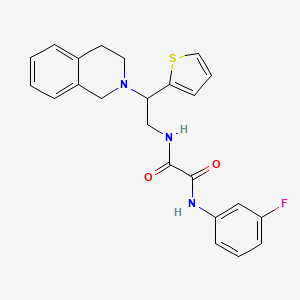

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide

Description

This compound features an oxalamide backbone bridging two distinct moieties:

- N2-Substituent: A branched ethyl chain bearing a thiophen-2-yl heterocycle and a 3,4-dihydroisoquinoline group. The thiophene contributes π-electron richness, while the dihydroisoquinoline provides a bicyclic amine structure that may enhance binding affinity in biological systems .

The molecular formula is C23H21FN3O2S (molecular weight: 422.5 g/mol), though the exact CAS number is unspecified in the provided evidence.

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(3-fluorophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O2S/c24-18-7-3-8-19(13-18)26-23(29)22(28)25-14-20(21-9-4-12-30-21)27-11-10-16-5-1-2-6-17(16)15-27/h1-9,12-13,20H,10-11,14-15H2,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMKCGSSIZJBOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=CC=C3)F)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide typically involves multiple steps:

-

Formation of the Isoquinoline Derivative: : The initial step often involves the synthesis of the 3,4-dihydroisoquinoline derivative. This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

-

Introduction of the Thiophene Ring: : The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, where a thiophene boronic acid or stannane reacts with a halogenated intermediate.

-

Formation of the Oxalamide Linkage: : The final step involves the formation of the oxalamide linkage. This can be achieved by reacting the intermediate with oxalyl chloride followed by the addition of the fluorophenyl amine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the isoquinoline and thiophene rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : Reduction reactions can occur at the oxalamide linkage or the aromatic rings. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

-

Substitution: : The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the fluorophenyl ring. Reagents such as halogens, nitrating agents, and alkylating agents are commonly used.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst

Substitution Reagents: Halogens, nitrating agents, alkylating agents

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential pharmacological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It could be investigated for its efficacy in treating diseases such as cancer, neurological disorders, or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Analysis of Structural Modifications and Implications

Thiophene Positional Isomerism

- The compound in replaces the thiophen-2-yl group with thiophen-3-yl , altering the spatial orientation of the sulfur atom. This may affect π-π stacking interactions or binding pocket compatibility in biological targets.

Aryl Substituent Variations

- Chloro-Fluorophenyl vs. Fluorophenyl : The 3-Cl-4-F-phenyl group in introduces additional steric bulk and electron-withdrawing effects compared to the simpler 3-F-phenyl group in the target compound. This could influence solubility and receptor affinity.

Heterocycle and Functional Group Additions

- Furan and Hydroxy Group : The furan-3-yl and hydroxy substituents in introduce oxygen-based hydrogen bonding capacity, which may improve aqueous solubility but reduce lipophilicity.

- Sulfonyl-Oxazolidine: The sulfonyl group in adds polarity and rigidity, which could restrict conformational flexibility compared to the dihydroisoquinoline-thiophene system.

Scaffold Replacements

- Tosyl-Piperidine vs. Dihydroisoquinoline: The tosyl-piperidine moiety in replaces both the dihydroisoquinoline and thiophene, drastically altering electronic properties and steric profile. This substitution may shift selectivity toward different biological targets.

Research Findings and Trends

- Electronic Effects : Fluorine and chlorine substituents on aryl rings are common in drug design for tuning electron density and improving membrane permeability .

- Heterocycle Impact: Thiophene and dihydroisoquinoline moieties are associated with enhanced binding to central nervous system targets due to their planar structures and amine functionality .

- Solubility Considerations : Polar groups like hydroxy () or sulfonyl () improve solubility but may require prodrug strategies for bioavailability.

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a complex organic compound belonging to the oxalamide class. It features a unique combination of functional groups, including a dihydroisoquinoline moiety and a thiophene ring, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 425.56 g/mol. The structure can be represented as follows:

This compound's structural complexity suggests diverse reactivity and potential interactions with biological targets.

Research indicates that compounds with similar structural motifs often interact with various biological pathways. The presence of the dihydroisoquinoline core may facilitate interactions with neurotransmitter systems, while the thiophene and fluorophenyl groups could enhance binding affinity to specific receptors or enzymes.

Potential Mechanisms:

- Neurotransmitter Modulation : Compounds resembling this structure have been noted for their ability to modulate neurotransmitter systems, potentially influencing mood and cognitive functions.

- Anticancer Activity : Some studies suggest that related compounds may induce apoptosis or cause cell cycle arrest in cancer cells, indicating potential use as anticancer agents.

Biological Activity and Pharmacological Properties

The biological activity of this compound has been explored through various assays. Here are key findings:

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Neurotransmitter Modulation | Affects serotonin and dopamine levels | |

| Enzyme Inhibition | Inhibits specific kinases |

Case Studies

Several studies have investigated the pharmacological effects of oxalamides similar to this compound.

Case Study 1: Anticancer Properties

In a study assessing various oxalamides for anticancer activity, it was found that compounds with dihydroisoquinoline structures exhibited significant cytotoxic effects against human cancer cell lines. The study highlighted the mechanism involving apoptosis induction through mitochondrial pathways.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of similar compounds. Results indicated that these oxalamides could enhance serotonin receptor activity, providing insights into their potential use in treating depression and anxiety disorders.

Q & A

Q. Key Intermediates :

- 3,4-Dihydroisoquinoline-thiophene ethylamine

- 3-Fluorophenyl oxalic acid derivative

How can researchers optimize coupling reactions for bulky substituents like dihydroisoquinoline and thiophene?

Answer:

Optimization strategies include:

- Catalytic Systems : Use of DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to reduce steric hindrance during amide bond formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of bulky intermediates.

- Temperature Control : Gradual warming (0°C → room temperature) prevents side reactions, as demonstrated in thiophene-containing acetamide syntheses .

- Alternative Reagents : PyBOP or HATU may improve coupling efficiency over EDC in challenging cases .

What spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

- NMR : ¹H/¹³C NMR confirms the oxalamide backbone and substituent integration. Aromatic protons (δ 6.5–8.5 ppm) and fluorophenyl signals (¹⁹F NMR, δ -110 to -120 ppm) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+ ~500–550 Da).

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns. For example, inversion dimers via N–H⋯N bonds are common in oxalamides, as seen in related structures .

How should researchers address discrepancies in reported biological activities of similar oxalamides?

Answer:

- Assay Standardization : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration).

- Comparative Studies : Test the compound alongside analogs (e.g., thiophene vs. furan derivatives) to isolate structural contributors to activity .

- Meta-Analysis : Cross-reference data from PubChem and crystallographic databases (e.g., CCDC) to identify trends in substituent effects .

What computational methods predict this compound’s interaction with biological targets?

Answer:

- Molecular Docking : Tools like AutoDock Vina model binding to receptors (e.g., kinase domains). The thiophene and fluorophenyl groups often engage in π-π stacking and hydrophobic interactions .

- Molecular Dynamics (MD) : Simulations (GROMACS, AMBER) assess stability of ligand-receptor complexes over time.

- QSAR Models : Relate structural features (e.g., logP, polar surface area) to activity using datasets from PubChem .

What are the known biological targets of structural analogs, and how might this compound’s activity differ?

Answer:

- Targets : Analogous oxalamides inhibit kinases (e.g., EGFR), modulate GPCRs, or exhibit antimicrobial activity via membrane disruption .

- Differentiators : The dihydroisoquinoline moiety may enhance blood-brain barrier penetration, while the 3-fluorophenyl group could improve metabolic stability compared to non-fluorinated analogs .

How can researchers troubleshoot low yields in the final coupling step?

Answer:

- Byproduct Analysis : LC-MS identifies unreacted starting materials or hydrolysis products.

- Activation Check : Confirm carbodiimide activity via a control reaction with a simple amine.

- Protection Strategies : Temporarily protect reactive groups (e.g., thiophene sulfur) with Boc or Fmoc to prevent side reactions .

What solvent systems are optimal for recrystallizing this compound?

Answer:

- Binary Mixtures : Acetone/hexane (1:3) or ethyl acetate/heptane gradients are effective for polar oxalamides.

- Temperature Gradient : Slow cooling from reflux to 4°C promotes crystal formation, as used for structurally related acetamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.